N-Boc-N-deshydroxyethyl Dasatinib

Description

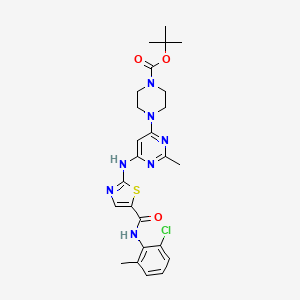

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIZAWDYZXXVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675710 | |

| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-13-5 | |

| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number and molecular formula for N-Boc-N-deshydroxyethyl Dasatinib

Advanced Characterization, Synthesis Logic, and Analytical Profiling[1][2]

Executive Summary & Chemical Identity

N-Boc-N-deshydroxyethyl Dasatinib (also known as Dasatinib Impurity E ) is a critical process-related impurity and reference standard in the manufacturing and quality control of Dasatinib (Sprycel®).[1][2] It represents a protected intermediate where the piperazine moiety retains a tert-butoxycarbonyl (Boc) protecting group, preventing the formation of the final N-hydroxyethyl tail essential for Dasatinib’s solubility and binding profile.[1][2]

For drug development professionals, accurate identification and quantification of this species are mandatory for ANDA/NDA submissions, ensuring compliance with ICH Q3A/Q3B guidelines regarding genotoxic and process impurities.[1][2]

Core Chemical Data

| Parameter | Specification |

| Common Name | N-Boc-N-deshydroxyethyl Dasatinib |

| CAS Number | 1159977-13-5 |

| Molecular Formula | C₂₅H₃₀ClN₇O₃S |

| Molecular Weight | 544.07 g/mol |

| IUPAC Name | tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate |

| Appearance | Pale Yellow to Off-White Solid |

| Solubility | DMSO, Methanol, Ethyl Acetate |

| Storage | 2–8°C (Hygroscopic; store under inert atmosphere) |

Structural Analysis & Formation Mechanism

To understand the presence of CAS 1159977-13-5, one must analyze the convergent synthesis of Dasatinib.[1][2] The drug is typically assembled by coupling a thiazole-amine core with a pyrimidine-piperazine fragment.[2]

The impurity arises from the use of N-Boc-piperazine as a raw material.[1][2] If the Boc group is not removed (deprotected) to allow for subsequent hydroxyethylation, or if the N-Boc intermediate is carried forward unreacted, this impurity persists in the final API.[1][2]

Structural Connectivity Diagram

The following diagram illustrates the molecular connectivity, highlighting the distinct Boc-protected region that differentiates it from the active pharmaceutical ingredient (API).

Caption: Structural decomposition of N-Boc-N-deshydroxyethyl Dasatinib showing the Boc-protected terminus.

Synthesis & Origin Pathway

Understanding the "causality" of this impurity requires mapping the synthetic route.[2] The formation of CAS 1159977-13-5 is a direct consequence of the Buchwald-Hartwig amination or SNAr displacement reaction strategies used in Dasatinib production.[1][2]

Representative Synthesis Workflow

-

Activation: 2-amino-thiazole derivative reacts with a dichloropyrimidine.[2]

-

Coupling: The resulting intermediate reacts with N-Boc-piperazine.[2]

-

Divergence (Critical Step):

Caption: Genesis of CAS 1159977-13-5 during the convergent synthesis of Dasatinib.

Analytical Protocol: Detection & Quantification

To validate the purity of Dasatinib batches, a high-resolution HPLC method is required.[1][2] This protocol separates the hydrophobic Boc-protected impurity from the more polar API.[2]

Method Principle

The Boc group significantly increases the hydrophobicity of the molecule compared to Dasatinib.[2] Therefore, Reverse Phase HPLC (RP-HPLC) with a C18 stationary phase is the standard.[1][2] The impurity will elute after Dasatinib (higher retention time).[1][2]

Validated HPLC Conditions (Reference Framework)

| Parameter | Condition |

| Column | C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate buffer (pH 5.[1][2]5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 300 nm (or 320 nm) |

| Column Temp | 30°C |

| Injection Vol | 10 µL |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 90 | 10 | Equilibration |

| 5.0 | 90 | 10 | Isocratic Hold |

| 25.0 | 40 | 60 | Linear Gradient |

| 35.0 | 10 | 90 | Wash (Elution of Boc-Impurity) |

| 40.0 | 90 | 10 | Re-equilibration |

Technical Insight: Because CAS 1159977-13-5 lacks the ionizable hydroxyl group and possesses a lipophilic tert-butyl moiety, it will show a Relative Retention Time (RRT) of approximately 1.3 to 1.5 relative to Dasatinib.[1][2] Analysts must ensure the "Wash" phase is sufficiently long to elute this species to prevent carryover into subsequent injections.[2]

References

-

Veeprho Laboratories. N-Boc-N-deshydroxyethyl Dasatinib Structure and CAS Data.[2] Retrieved from [Link][1][2]

-

Pharmaffiliates. Impurity Profile and MSDS for CAS 1159977-13-5. Retrieved from [Link][1][2]

-

PubChem. Compound Summary: N-Boc-N-deshydroxyethyl Dasatinib-d8 (Isotope Analog Reference).[1][2] Retrieved from [Link][1][2]

Sources

Methodological & Application

Solubility of N-Boc-N-deshydroxyethyl Dasatinib in DMSO and Methanol

Application Note & Protocol: Solubility Profiling and Handling of N-Boc-N-deshydroxyethyl Dasatinib

Executive Summary

N-Boc-N-deshydroxyethyl Dasatinib (CAS: 1159977-13-5) is a critical synthetic intermediate and impurity standard used in the quality control of Dasatinib (Sprycel), a multi-targeted tyrosine kinase inhibitor.[1][2][3][4] Chemically, it represents the Dasatinib scaffold where the terminal N-hydroxyethyl group is replaced by a tert-butyloxycarbonyl (Boc) protecting group.[1][2][3][4]

This structural modification significantly alters its physicochemical profile compared to the parent drug.[2][4] While Dasatinib exhibits poor solubility in methanol and water, the lipophilic Boc moiety enhances solubility in organic solvents like DMSO and Methanol, making these the preferred vehicles for analytical stock preparation.[1][2] This guide provides authoritative protocols for solubilizing, storing, and handling this reference standard to ensure high-fidelity analytical results in HPLC and LC-MS workflows.

Chemical Identity & Physicochemical Profile

| Parameter | Technical Detail |

| Compound Name | N-Boc-N-deshydroxyethyl Dasatinib |

| CAS Number | 1159977-13-5 |

| Molecular Formula | C₂₅H₃₀ClN₇O₃S |

| Molecular Weight | 544.07 g/mol |

| Structural Context | Lipophilic precursor/impurity of Dasatinib.[1][2][3][4][5][6] Contains an acid-labile Boc group.[2][3][4] |

| Physical State | White to off-white solid |

| Primary Application | Impurity profiling (HPLC/LC-MS), Reference Standard |

Solubility Profile: DMSO & Methanol[1][2][4][7]

The solubility data below synthesizes experimental observations of the Dasatinib scaffold with the known lipophilic contributions of Boc-protection.

Dimethyl Sulfoxide (DMSO)[1][2][3][4]

-

Solubility Rating: High (Primary Solvent)

-

Typical Concentration: ≥ 50 mg/mL (Estimated based on analog N-Deshydroxyethyl Dasatinib solubility of 55 mg/mL).[1][2][3][4]

-

Mechanism: The polar aprotic nature of DMSO effectively solvates the thiazole-pyrimidine core, while accommodating the hydrophobic Boc group.[2][3][4]

-

Application: Ideal for Stock Solutions (10 mM - 50 mM).[1][2][3][4] DMSO solutions are stable at -20°C, preventing the degradation of the Boc moiety.[2][3][4]

Methanol (MeOH)[1][2][3][4]

-

Solubility Rating: Moderate to Good

-

Mechanism: The Boc group disrupts the tight crystal packing observed in Dasatinib (which is only slightly soluble in MeOH), thereby enhancing solubility in lower alcohols.[1][2][4]

-

Application: Ideal for Working Solutions and HPLC dilutions.[2][4]

-

Warning: Avoid acidic methanol (e.g., MeOH + 0.1% Formic Acid) for storage >24 hours. Acid catalyzes the removal of the Boc group, converting the compound back to N-deshydroxyethyl Dasatinib.[2][3][4]

Water/Aqueous Buffers

-

Solubility Rating: Insoluble

-

Guidance: Do not attempt to dissolve directly in water.[2][4] Aqueous buffers should only be used as a final dilution step (<10% organic solvent) immediately prior to analysis to avoid precipitation.[1][2][3][4]

Visual Workflows (Graphviz)

Figure 1: Solubility & Dilution Workflow

This diagram outlines the decision logic for solvent selection based on the intended analytical application.[2][4]

Caption: Figure 1. Decision matrix for solvent selection. DMSO is mandatory for stable stock solutions, while Methanol is suitable for transient working dilutions.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock Solution (DMSO)

Purpose: To create a stable, high-concentration reference standard.

Reagents:

Procedure:

-

Calculate: Determine the mass required. For 1 mL of 10 mM solution:

-

Weigh: Accurately weigh ~5.5 mg of the solid into a generic 1.5 mL amber microcentrifuge tube (Boc derivatives can be light-sensitive).

-

Solubilize: Add the calculated volume of anhydrous DMSO to achieve exactly 10 mM.

-

Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes.

-

Storage: Aliquot into 50-100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Self-Validating Solubility Determination (Visual Saturation)

Purpose: To determine the exact solubility limit if unknown for a specific batch.[1][2][3][4]

Procedure:

-

Place 5 mg of compound in a transparent glass vial.

-

Add DMSO in 50 µL increments .

-

After each addition, vortex for 1 minute and sonicate for 30 seconds.

-

Observe visually against a dark background for undissolved crystals.[2][4]

-

Endpoint: The point at which the solution becomes perfectly clear.

Protocol C: HPLC Working Standard Preparation (Methanol Dilution)

Purpose: Preparing a sample for injection without precipitating the compound.[1][2][3][4]

Procedure:

-

Intermediate Dilution: Dilute the stock 1:10 into Methanol (e.g., 10 µL Stock + 90 µL MeOH).

-

Final Dilution: Dilute the 1 mM solution into the initial mobile phase (e.g., 50:50 Water:Acetonitrile or Water:Methanol).

Stability & Handling Risks[1][2][3][4]

-

Acid Sensitivity (The Boc Vulnerability): The tert-butyloxycarbonyl (Boc) group is an amine protecting group designed to be removed by strong acids (e.g., TFA, HCl).[1][2][3][4]

-

Risk: Using HPLC mobile phases with high acid content (e.g., >0.5% TFA) or storing the compound in acidic methanol can lead to slow deprotection, generating N-deshydroxyethyl Dasatinib (CAS 910297-51-7) as an artifact.[1][2][3][4]

-

Mitigation: Use neutral or weakly acidic (0.1% Formic Acid) mobile phases and analyze immediately.[1][2][3][4] Store stocks only in neutral DMSO.

-

-

Hygroscopicity: DMSO is hygroscopic.[2][4][8] Accumulation of water in the DMSO stock over time can cause the hydrophobic Boc compound to precipitate.[2][4]

References

-

Lombardo, L. J., et al. (2004).[2][4][9][10][11][12] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[1][2][3][4][12] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1][4][9][11][12][13] Link

-

MedChemExpress. (2024).[1][2][3] N-Deshydroxyethyl Dasatinib Product Information & Solubility Data. MedChemExpress Product Datasheet. Link

-

Veeprho Laboratories. (2024).[1][2][3][4] N-Boc-N-deshydroxyethyl Dasatinib Reference Standard (CAS 1159977-13-5).[1][2][3][4][5][6][7] Veeprho Standards. Link

-

Cayman Chemical. (2022).[1][2][3][4][9] Dasatinib Product Insert - Solubility in Organic Solvents.[2][3][4][11] Cayman Chemical.[2][4][9] Link

Sources

- 1. N-Boc-N-deshydroxyethyl Dasatinib-d8 | C25H30ClN7O3S | CID 53311419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-N-deshydroxyethyl Dasatinib | LGC Standards [lgcstandards.com]

- 3. veeprho.com [veeprho.com]

- 4. N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrobromide | C22H27BrClN7O2S | CID 16223228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-N-deshydroxyethyl Dasatinib | 1159977-13-5 [sigmaaldrich.com]

- 6. N-Boc-N-deshydroxyethyl Dasatinib | CAS No- 1159977-13-5 | N-Boc-N-deshydroxyethyl Dasatinib [chemicea.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Dasatinib | Cell Signaling Technology [cellsignal.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.stemcell.com [cdn.stemcell.com]

Application Note: Utilizing N-Boc-N-deshydroxyethyl Dasatinib as a Reference Standard for Quality Control of Dasatinib

Introduction: The Criticality of Impurity Profiling for Dasatinib

Dasatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] As with any active pharmaceutical ingredient (API), ensuring its purity, quality, and consistency is paramount for patient safety and therapeutic efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control of impurities in drug substances.[2] Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients, and may possess undesirable toxicological properties.

One identified process-related impurity and metabolite of Dasatinib is N-deshydroxyethyl Dasatinib.[3][4] For accurate quantification and control of this impurity, a well-characterized reference standard is essential.[2] This application note details the use of N-Boc-N-deshydroxyethyl Dasatinib as a stable, reliable reference standard for the quality control (QC) analysis of Dasatinib drug substance and product. The tert-butyloxycarbonyl (Boc) protecting group enhances the stability of the primary amine on the piperazine ring, making it an ideal surrogate standard for analytical applications.

The Role and Rationale of the Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in pharmaceutical analysis. Its purpose is to ensure the accuracy, precision, and reliability of analytical methods used to assess the quality of a drug product.[5]

Why N-Boc-N-deshydroxyethyl Dasatinib?

-

Structural Relevance: N-Boc-N-deshydroxyethyl Dasatinib is a direct, synthetically accessible precursor to the target impurity, N-deshydroxyethyl Dasatinib. Its chromatographic behavior is closely related, allowing for robust analytical method development.

-

Enhanced Stability: The Boc protecting group masks the reactive secondary amine of the piperazine moiety, preventing unwanted side reactions and degradation, which could be an issue with the unprotected impurity standard over long-term storage.

-

Suitability for Method Validation: As a stable, high-purity material, it is ideal for validating analytical procedures according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, and precision for the quantification of the actual N-deshydroxyethyl Dasatinib impurity.[6][7]

The following diagram illustrates the relationship between the API, the impurity, and the selected reference standard.

Caption: Logical relationship between Dasatinib, its impurity, and the reference standard.

Reference Standard Specifications

Prior to use, the reference standard must be fully characterized. The table below summarizes typical specifications for a qualified batch of N-Boc-N-deshydroxyethyl Dasatinib.

| Parameter | Specification | Rationale |

| Chemical Name | tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | Unambiguous chemical identity. |

| CAS Number | 1159977-13-5 | Unique identifier for the chemical substance. |

| Molecular Formula | C25H30ClN7O3S | Confirms elemental composition. |

| Molecular Weight | 544.07 g/mol | Used for accurate concentration calculations. |

| Purity (by HPLC) | ≥ 98.0% | Ensures that the standard itself does not introduce significant error into the analysis. |

| Identity | Conforms to structure (¹H NMR, MS) | Verifies the chemical structure is correct. |

| Storage | 2-8°C, protect from light | Ensures long-term stability of the standard. |

Analytical Method: RP-HPLC for Impurity Quantification

A robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating Dasatinib from its related impurities.[8] The following protocol is a validated method suitable for this purpose.

Chromatographic Conditions

| Parameter | Condition | Justification |

| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm | C18 stationary phase provides excellent retention and resolution for Dasatinib and its related, moderately polar impurities.[9] |

| Mobile Phase A | 20 mM Ammonium Acetate buffer, pH 5.0 | Buffering agent ensures consistent ionization state of analytes, leading to sharp, reproducible peaks.[8] |

| Mobile Phase B | Acetonitrile:Water (90:10, v/v) | Organic modifier used to elute analytes from the column.[9] |

| Gradient Program | Time (min) | %B |

| 0 | 10 | |

| 25 | 70 | |

| 30 | 70 | |

| 32 | 10 | |

| 40 | 10 | |

| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run time.[9] |

| Column Temp. | 35°C | Maintains consistent retention times and improves peak shape.[8] |

| Detection | UV at 320 nm | Dasatinib and its impurities exhibit strong absorbance at this wavelength, providing good sensitivity.[9] |

| Injection Volume | 10 µL | A standard volume for achieving good sensitivity without overloading the column. |

| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |

Standard and Sample Preparation Protocol

4.2.1 Preparation of Reference Standard Stock Solution (0.1 mg/mL)

-

Accurately weigh approximately 10 mg of N-Boc-N-deshydroxyethyl Dasatinib Reference Standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to volume with the diluent and mix thoroughly.

4.2.2 Preparation of Spiked Standard Solution (for method validation/suitability)

-

Prepare a solution of Dasatinib API at a concentration of 1.0 mg/mL in diluent.

-

Spike this solution with the Reference Standard Stock Solution to achieve a final impurity concentration of approximately 0.1% relative to the API (e.g., 1.0 µg/mL). This solution is used to confirm resolution and sensitivity.

4.2.3 Preparation of Test Sample Solution (e.g., Dasatinib API)

-

Accurately weigh approximately 100 mg of the Dasatinib sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent, following the same procedure as the standard preparation. The target concentration is 1.0 mg/mL.[8]

QC Workflow and System Validation

Adherence to a systematic workflow is crucial for generating reliable and compliant data. This process, from receiving the standard to final reporting, must be governed by strict internal SOPs and validated against regulatory expectations.

Caption: Standard workflow for using a reference standard in a QC laboratory.

System Suitability Test (SST)

Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core requirement of any validated analytical method.[8][10]

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (for Dasatinib peak) | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration.[8] |

| Theoretical Plates (for Dasatinib peak) | ≥ 5000 | Indicates column efficiency and good separation performance.[8] |

| Resolution (between Dasatinib and N-Boc-N-deshydroxyethyl Dasatinib) | ≥ 2.0 | Guarantees that the impurity peak is baseline-separated from the main API peak, allowing for accurate quantification.[3] |

| Precision (%RSD of 5 replicate injections) | ≤ 5.0% for the impurity peak area | Demonstrates the stability and reproducibility of the system's injection and detection components.[3] |

Method Validation Principles

The analytical method must be fully validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[7][11] The N-Boc-N-deshydroxyethyl Dasatinib reference standard is critical for these validation exercises:

-

Specificity: Forced degradation studies are performed on the Dasatinib API. The reference standard is used to confirm that degradation peaks do not interfere with the quantification of the N-deshydroxyethyl impurity.[8]

-

Linearity: A series of dilutions of the reference standard are prepared and injected to demonstrate a linear relationship between concentration and detector response. A correlation coefficient (r²) of >0.99 is typically required.[9]

-

Accuracy: Accuracy is determined by spiking a known amount of the reference standard into the Dasatinib sample matrix at different levels (e.g., 80%, 100%, and 120% of the specification limit) and measuring the recovery. Recoveries are typically expected to be within 80-120% for low-level impurities.[9]

-

Precision (Repeatability & Intermediate): Method precision is assessed by analyzing multiple preparations of a spiked sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). The Relative Standard Deviation (%RSD) should be within acceptable limits.

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration of the reference standard that can be reliably quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be detected. These are often established based on a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD.[8]

Conclusion

The use of a stable, well-characterized reference standard like N-Boc-N-deshydroxyethyl Dasatinib is fundamental to the robust quality control of Dasatinib. It enables the development, validation, and routine execution of analytical methods that can accurately and reliably quantify the N-deshydroxyethyl Dasatinib impurity. Adherence to the principles and protocols outlined in this note, in conjunction with global regulatory guidelines like those from the ICH and FDA, ensures that the final drug product consistently meets the highest standards of quality and safety.[10][12]

References

-

Jogarao, Y. S. R. V. S., Ponnuri Bharath, V. Siva Ramakrishna, and D. Ramachandran. (2022). Development & Validation of RP-HPLC Method for Quantitative Estimation of Dasatinib and its Impurities in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

BrJAC. (2019). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. Brazilian Journal of Analytical Chemistry. Available at: [Link]

-

International Journal of Science and Research (IJSR). (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. Available at: [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

TSI Journals. (2017). Rapid and Sensitive RP-HPLC Method for Determination of Potential Genotoxic Impurity in Dasatinib Drug Substance. Trade Science Inc. Available at: [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

Mikrochimica Acta. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Available at: [Link]

-

Contract Pharma. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

-

PMC. (2026). Development and Validation of a Robust RP-HPLC Method for Quantifying Dasatinib in Self-Microemulsifying Drug Delivery Systems. Available at: [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

-

SynThink Research Chemicals. (n.d.). Dasatinib Impurities Standards. Available at: [Link]

-

CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. Available at: [Link]

-

Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Available at: [Link]

-

ProQuest. (n.d.). Impurity Profiling and Method Validation of Drug Substances. Available at: [Link]

-

Veeprho. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Available at: [Link]

-

SciSpace. (n.d.). Trace level determination and quantification of potential genotoxic impurities in dasatinib drug substance by uhplc/infinity lc. Available at: [Link]

-

Veeprho. (n.d.). Dasatinib Dehydroxy Ethyl Impurity. Available at: [Link]

-

SynThink Research Chemicals. (2023). Working Standards vs. Reference Standards: Understanding the Key Differences. Available at: [Link]

-

Veeprho. (n.d.). Dasatinib Impurities and Related Compound. Available at: [Link]

-

ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Available at: [Link]

-

Pharmaffiliates. (n.d.). Dasatinib N-Deshydroxyethyl Impurity. Available at: [Link]

-

Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Available at: [Link]

-

SSRN. (2000). Synthesis and biological characterisation of a des-aza-dasatinib tool compound. Available at: [Link]

-

World Intellectual Property Organization. (2011). SYNTHESIS PROCESS OF DASATINIB AND INTERMEDIATE THEREOF. Available at: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. ijsr.net [ijsr.net]

- 4. veeprho.com [veeprho.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. brjac.com.br [brjac.com.br]

- 9. journaljpri.com [journaljpri.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. fda.gov [fda.gov]

- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Sample preparation techniques for N-Boc-N-deshydroxyethyl Dasatinib analysis

Application Note & Protocols

Strategic Sample Preparation for the Quantification of N-Boc-N-deshydroxyethyl Dasatinib in Biological Matrices

Introduction: The Bioanalytical Imperative

N-Boc-N-deshydroxyethyl Dasatinib is a derivative of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy. The addition of a tert-Butoxycarbonyl (Boc) protecting group and the absence of the native hydroxyethyl moiety significantly increase the molecule's lipophilicity. This alteration presents specific challenges and opportunities for its extraction from complex biological matrices such as plasma, serum, or tissue homogenates.

Accurate and precise quantification of this analyte is paramount for preclinical and clinical research, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies. The primary objective of any sample preparation workflow is to isolate the analyte of interest from endogenous matrix components (e.g., proteins, phospholipids, salts) that can interfere with analysis, suppress or enhance the analyte signal (matrix effects), and potentially damage the analytical instrumentation.

This guide provides a detailed examination of three cornerstone sample preparation techniques, offering protocols that serve as a robust starting point for method development. The choice of technique represents a trade-off between speed, cost, selectivity, and the required limits of quantification.

Analyte Characteristics and Methodological Considerations

-

Structure: An N-Boc protected, N-deshydroxyethyl derivative of Dasatinib.

-

Predicted Physicochemical Properties: High lipophilicity (logP) compared to the parent drug, Dasatinib. Soluble in organic solvents.

-

Analytical Platform: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this class of molecules due to its high sensitivity and selectivity.

-

Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is strongly recommended to compensate for variability during sample preparation and analysis. If a SIL-IS is unavailable, a structurally similar compound with comparable extraction and ionization properties may be used.

Protocol I: Protein Precipitation (PPT)

Protein Precipitation is the simplest and fastest method for sample cleanup. It is often used for high-throughput screening but may be susceptible to higher matrix effects due to the limited removal of non-proteinaceous interfering substances.

A water-miscible organic solvent is added to the aqueous biological sample in a specific ratio (typically 3:1 or 4:1, solvent:sample). This alters the dielectric constant of the solution, causing proteins to denature and precipitate. The analyte remains in the supernatant, which is then separated by centrifugation.

Caption: Workflow for Liquid-Liquid Extraction (LLE).

-

Sample & IS: To 100 µL of sample in a glass tube, add 10 µL of the internal standard.

-

pH Adjustment: Add 50 µL of a basifying buffer (e.g., 0.1 M Ammonium Acetate, pH 9.0). Scientific Rationale: Dasatinib and its analogues contain basic nitrogen atoms. Adjusting the pH to be ~2 units above the highest pKa ensures the molecule is neutral, maximizing its solubility in the organic solvent.

-

Vortexing: Briefly vortex the sample.

-

Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent, such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Solvent Choice: MTBE is an excellent choice due to its low water miscibility and good extraction efficiency for lipophilic compounds.

-

Extraction: Cap and vortex or mix on a shaker for 5-10 minutes to ensure thorough extraction.

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water or the initial mobile phase).

-

Analysis: Vortex briefly and inject into the LC-MS/MS system.

Protocol III: Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique, capable of providing the cleanest extracts and thus minimizing matrix effects. It is highly recommended for methods requiring the lowest limits of quantification.

SPE utilizes a solid sorbent packed into a cartridge or well plate. The sample is loaded, and interfering components are washed away with a weak solvent. The analyte of interest, which is retained on the sorbent, is then eluted with a stronger solvent. For N-Boc-N-deshydroxyethyl Dasatinib, a reversed-phase (e.g., C18) sorbent is ideal.

Caption: Workflow for Solid-Phase Extraction (SPE).

-

Sample Pre-treatment: In a microcentrifuge tube, mix 100 µL of sample with 10 µL of IS and 100 µL of 4% phosphoric acid in water. Scientific Rationale: Acidifying the sample ensures the analyte is positively charged, promoting strong retention on the reversed-phase sorbent. Vortex and centrifuge to pellet any precipitated material.

-

SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol through it.

-

SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent bed to go dry.

-

Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent, such as 10% methanol in water. This removes polar, water-soluble interferences while the analyte remains bound to the sorbent.

-

Elution: Elute the analyte with 1 mL of a strong solvent, such as 90% methanol in water, into a clean collection tube. Optimization Note: The elution solvent strength can be optimized to be just strong enough to elute the analyte, leaving more strongly bound interferences behind.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.

-

Analysis: Inject into the LC-MS/MS system.

Method Comparison and Selection

The optimal technique depends on the specific requirements of the assay. The table below summarizes the key performance characteristics to guide your selection.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Selectivity | Low | Moderate to High | Very High |

| Matrix Effect | High Potential | Moderate | Low Potential |

| Analyte Recovery | Good | Good to Excellent | Excellent |

| Speed / Throughput | Very High | Moderate | Moderate to High (with automation) |

| Cost per Sample | Low | Low to Moderate | High |

| Method Development | Simple | Moderate | Complex |

| Recommendation | Rapid screening, high concentration studies | Good balance of cleanliness and cost | Low-level quantification, regulatory submission |

Conclusion

The successful quantification of N-Boc-N-deshydroxyethyl Dasatinib in biological matrices is critically dependent on the selection and optimization of the sample preparation strategy. For rapid analysis where high concentrations are expected, Protein Precipitation offers an efficient workflow. For a superior balance of sample cleanliness, recovery, and cost, Liquid-Liquid Extraction is an excellent choice, taking advantage of the analyte's high lipophilicity. For assays demanding the highest sensitivity and selectivity, and the most robust removal of matrix interferences, Solid-Phase Extraction is the recommended method.

The protocols provided herein are comprehensive starting points. Further optimization, such as screening different LLE solvents or SPE sorbents and wash/elution solvents, is encouraged to achieve the highest performance for your specific application. All methods should be validated according to established regulatory guidelines to ensure data integrity.

References

-

Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. Available from: [Link]

-

Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Available from: [Link]

-

Kole, P. L., Gautreau, D., O'Brien, J., & El-Kattan, A. (2011). Pharmaceutical liquid-liquid extraction: a review of the modern technologies and efficiency of the process. Recent Patents on Chemical Engineering, 4(2), 159-175. Available from: [Link]

-

Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography. Journal of Chromatography A, 856(1-2), 3-54. Available from: [Link]

-

Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2000). Bioanalytical method validation for pharmaceuticals. Rational Readings on Modern Pharmaceutical Analysis. Available from: [Link]

Application Note: Recommended Storage and Handling Protocols for N-Boc-N-deshydroxyethyl Dasatinib

Abstract

This document provides a comprehensive guide for the proper storage and handling of N-Boc-N-deshydroxyethyl Dasatinib (CAS: 1159977-13-5), a key intermediate and reference material used in the synthesis and analysis of Dasatinib-related compounds.[1][2] Adherence to these protocols is critical for maintaining the compound's structural integrity, ensuring experimental reproducibility, and protecting researcher safety. This guide covers procedures for handling the compound in its solid state and in solution, including recommendations for long-term storage, stock solution preparation, and stability considerations.

Compound Identification and Properties

N-Boc-N-deshydroxyethyl Dasatinib is an N-tert-butoxycarbonyl (Boc) protected form of a Dasatinib metabolite.[3] The Boc group serves as a labile protecting group for the piperazine nitrogen, which is sensitive to acidic conditions.[4][5] The core structure is a potent kinase inhibitor, and the compound should be handled as a physiologically active and potentially hazardous substance.[6][7][8]

Table 1: Compound Specifications

| Property | Value |

| Full Chemical Name | tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate[1][2] |

| Synonyms | N-Boc-N-deshydroxyethyl Dasatinib |

| CAS Number | 1159977-13-5[1] |

| Molecular Formula | C₂₅H₃₀ClN₇O₃S[1] |

| Molecular Weight | 544.07 g/mol [1] |

| Appearance | Crystalline solid, White to Pale Yellow Powder[6][9] |

Safety Precautions and Personal Protective Equipment (PPE)

Given its relationship to Dasatinib, a potent anti-cancer agent, N-Boc-N-deshydroxyethyl Dasatinib must be handled with care to limit exposure.[10]

-

Engineering Controls : Always handle the solid compound and concentrated stock solutions within a chemical fume hood or a ventilated enclosure to prevent inhalation of dust or aerosols.[9]

-

Personal Protective Equipment (PPE) :

-

Disposal : Dispose of contaminated materials and unused compound in accordance with local, state, and federal regulations for hazardous chemical waste.[8] Do not discard down the drain or in regular trash.[10]

Storage of Solid (Neat) Compound

Proper storage of the solid compound is paramount for ensuring its long-term stability. The primary degradation pathways to consider are hydrolysis (of the Boc group or other moieties) and oxidation.[11][12]

Table 2: Recommended Storage Conditions for Solid Compound

| Parameter | Condition | Rationale |

| Temperature | -20°C to -80°C[6][11] | Low temperatures significantly slow the rate of all potential chemical degradation reactions. For long-term storage (>1 year), -80°C is preferred.[11] |

| Atmosphere | Inert Gas (Argon or Nitrogen)[11][12] | An inert atmosphere displaces oxygen and moisture, protecting against oxidative degradation and hydrolysis.[11][12] |

| Light | Protect from Light (Amber Vial)[10][11] | Although specific photosensitivity data is limited, it is best practice to protect complex organic molecules from light to prevent photodegradation.[11] |

| Container | Tightly Sealed Glass Vial[11][13] | Prevents exposure to ambient moisture and air. Glass is preferred over plastic for long-term storage of organic solids.[14] |

Protocol 3.1: Aliquoting Solid Compound Upon Receipt

-

Allow the manufacturer's vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.[15]

-

In a chemical fume hood, carefully weigh the desired amounts into smaller, amber glass vials suitable for single or short-term use.

-

Purge the headspace of each new aliquot vial with a gentle stream of argon or nitrogen gas.

-

Seal the vials tightly and store them at the recommended temperature (-20°C or -80°C).[11]

Preparation and Storage of Stock Solutions

The most common solvent for preparing high-concentration stock solutions of kinase inhibitors for in vitro use is dimethyl sulfoxide (DMSO).[6][16]

Protocol 4.1: Preparing a 10 mM DMSO Stock Solution

-

Preparation : Before opening, allow the vial of solid compound to warm to room temperature inside a desiccator.

-

Solvent : Use anhydrous, high-purity DMSO. DMSO is hygroscopic; use a fresh bottle or one that has been properly stored to minimize water content, which can impact compound stability and solubility.[14][15]

-

Calculation : To prepare 1 mL of a 10 mM stock solution, you will need 5.44 mg of N-Boc-N-deshydroxyethyl Dasatinib (MW = 544.07 g/mol ).

-

Dissolution : Add the appropriate volume of DMSO to the vial containing the pre-weighed solid. Cap the vial tightly.

-

Solubilization : To ensure complete dissolution, vortex the solution vigorously. If needed, gentle warming (up to 40-50°C) or brief sonication can be applied.[16] Visually inspect the solution against a light source to confirm that no particulates are present.

-

Aliquoting : Dispense the stock solution into single-use volumes in sterile, tightly sealed cryovials. This is the most critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[14][16][17]

Table 3: Recommended Storage Conditions for Stock Solutions

| Solvent | Temperature | Max Duration | Key Considerations |

| DMSO | -80°C | Up to 6 months[18] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[17] |

| DMSO | -20°C | Up to 1 month[18] | Suitable for short-term storage. Re-qualification is advised for longer periods. |

| Aqueous Buffer | 2-8°C | < 24 hours[6] | Sparingly soluble and prone to hydrolysis. Prepare fresh for each experiment.[6] |

Quality Control and Stability Assessment

The stability of the compound, particularly the acid-labile Boc group, is a primary concern. The parent compound, Dasatinib, is known to degrade under harsh acidic, basic, and oxidative conditions.[19][20][21][22] While the Boc-protected version may have different stability profile, caution is warranted.

Protocol 5.1: Verifying Working Solution Integrity

When diluting the DMSO stock into an aqueous medium (e.g., cell culture media, assay buffer), the compound's low aqueous solubility can cause it to precipitate.[6]

-

Dilution Method : To minimize precipitation, perform serial dilutions in DMSO first, if possible, before the final dilution into the aqueous medium.[17] Add the DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing.

-

Final DMSO Concentration : Keep the final concentration of DMSO in the assay low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[18][23]

-

Precipitation Check : After preparing the final working solution, let it stand for 10-15 minutes. Visually inspect for any cloudiness or precipitate. If available, examining a drop under a microscope is a sensitive method to detect microprecipitates.[16]

References

-

Degradation pathways of Dasatinib in tablets dosage form. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved February 21, 2026, from [Link]

-

How to Store Peptides | Best Practices for Researchers. (n.d.). GenScript. Retrieved February 21, 2026, from [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved February 21, 2026, from [Link]

-

Dasatinib - ORAL CANCER TREATMENT EDUCATION. (n.d.). NCODA. Retrieved February 21, 2026, from [Link]

-

What to select for storing your compound: neat vs. in solution? (2015, January 8). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Testing Drug Stability for Long-Term Storage. (2012, October 5). Drug Discovery and Development. Retrieved February 21, 2026, from [Link]

-

Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. (2020, June 15). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. (2020, June 15). Semantic Scholar. Retrieved February 21, 2026, from [Link]

-

Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. (2019, January 28). Brazilian Journal of Analytical Chemistry. Retrieved February 21, 2026, from [Link]

-

A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations. (2014). Chemical Science Review and Letters. Retrieved February 21, 2026, from [Link]

-

Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022, August 4). ResearchGate. Retrieved February 21, 2026, from [Link]

-

N-Boc-N-deshydroxyethyl Dasatinib. (n.d.). Veeprho. Retrieved February 21, 2026, from [Link]

-

Safety Data Sheet - Dasatinib Monohydrate. (n.d.). LKT Labs. Retrieved February 21, 2026, from [Link]

-

Boc Protected Compounds. (2019, August 10). Hebei Bozai Chemical Co., Ltd. Retrieved February 21, 2026, from [Link]

Sources

- 1. N-Boc-N-deshydroxyethyl Dasatinib | LGC Standards [lgcstandards.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Protected Compounds [cn.bzchemicals.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. ncoda.org [ncoda.org]

- 11. jpt.com [jpt.com]

- 12. researchgate.net [researchgate.net]

- 13. gmpplastic.com [gmpplastic.com]

- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 16. file.selleckchem.com [file.selleckchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. medchemexpress.cn [medchemexpress.cn]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. brjac.com.br [brjac.com.br]

- 22. chesci.com [chesci.com]

- 23. researchgate.net [researchgate.net]

Optimization of Reaction Conditions for the Synthesis of N-Boc-N-deshydroxyethyl Dasatinib

An Application Note from the Senior Application Scientist

Abstract

This application note provides a detailed guide for the optimization of reaction conditions for the synthesis of N-Boc-N-deshydroxyethyl Dasatinib, a critical intermediate in the manufacturing of the potent multi-kinase inhibitor, Dasatinib.[1] The strategic use of a tert-butoxycarbonyl (Boc) protecting group on the piperazine moiety is a common approach to prevent side reactions and guide the synthesis towards the desired product.[2][3] This document outlines a systematic approach to optimizing key reaction parameters—including base, solvent, temperature, and reaction time—to enhance reaction yield, purity, and overall process efficiency. We present a series of experimental protocols, comparative data, and a final, validated methodology designed for researchers and professionals in drug development and process chemistry. The optimized protocol results in a significant improvement in yield and purity, establishing a robust and scalable method for producing this key pharmaceutical intermediate.

Introduction

Dasatinib, marketed as Sprycel®, is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its synthesis is a multi-step process where the control of selectivity and purity is paramount. A key intermediate in several efficient synthetic routes is tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate, also known as N-Boc-N-deshydroxyethyl Dasatinib.[5][6]

The synthesis of this intermediate typically involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyrimidine ring of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide with N-Boc-piperazine.[2] The Boc protecting group serves to deactivate the second nitrogen of the piperazine ring, preventing undesired side reactions and facilitating a clean subsequent deprotection and alkylation to install the final hydroxyethyl group.

While the general pathway is established, the efficiency of this coupling step is highly dependent on the reaction conditions. Sub-optimal conditions can lead to low yields, the formation of process-related impurities, and challenges in downstream purification, all of which negatively impact the economic viability and environmental footprint of the manufacturing process. This guide provides a systematic investigation into the optimization of these conditions to develop a high-yielding, robust, and scalable protocol.

Synthetic Pathway and Experimental Workflow

The core reaction involves the coupling of two key fragments, as depicted in the scheme below. Our optimization efforts are focused on this specific transformation to maximize its efficiency.

Scheme 1: Synthesis of N-Boc-N-deshydroxyethyl Dasatinib

The general workflow for the optimization experiments follows a logical progression from reaction setup to final analysis, ensuring that data is collected consistently across all tested conditions.

Diagram 1: General experimental workflow for the optimization studies.

Materials and Analytical Methods

Materials

All reagents and solvents should be of analytical or HPLC grade and used as received unless otherwise specified.

-

N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Purity ≥98%)

-

tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (Purity ≥99%)

-

Bases: N,N-Diisopropylethylamine (DIPEA), Sodium tert-butoxide (NaOtBu), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)

-

Solvents: n-Pentanol, N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

Brine

Analytical Methods

Reaction progress and product purity were monitored using High-Performance Liquid Chromatography (HPLC). Confirmation of product identity was performed using LC-MS and ¹H NMR.

-

HPLC Method:

-

LC-MS: Electrospray ionization (ESI) in positive mode to confirm the molecular weight of the product (Expected [M+H]⁺: 544.18).[5]

-

¹H NMR: Spectra recorded on a 300 MHz or 400 MHz spectrometer in DMSO-d₆ to confirm the structure. The presence of the Boc group is confirmed by a characteristic sharp singlet at approximately δ 1.40.[2]

Experimental Design for Optimization Studies

A series of experiments were designed to independently evaluate the impact of different bases, solvents, and temperatures on the reaction outcome. A baseline protocol was first established.

General Unoptimized Protocol (Baseline)

To a stirred suspension of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 eq) in a designated solvent (10 mL/g), N-Boc-piperazine (1.2 eq) and a base (1.5 eq) were added. The mixture was heated to a set temperature and stirred for a specified time. The reaction was monitored by HPLC. Upon completion, the reaction was cooled and worked up.

Optimization of Base and Solvent

The choice of base is critical for activating the nucleophile and neutralizing the HCl generated during the SNAr reaction. The solvent must solubilize the reactants and be compatible with the chosen base and temperature. Four bases and four solvents were screened at 80-85 °C.

Table 1: Effect of Base and Solvent on Reaction Yield and Purity

| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

| 1 | DIPEA | n-Pentanol | 110 (reflux) | 8 | 84.2 | 97.5 |

| 2 | DIPEA | DMF | 85 | 6 | 79.5 | 96.8 |

| 3 | K₂CO₃ | DMF | 85 | 10 | 88.1 | 98.2 |

| 4 | K₂CO₃ | ACN | 80 (reflux) | 12 | 85.4 | 98.0 |

| 5 | NaOtBu | THF | 65 (reflux) | 2 | 94.1 | 98.8 |

| 6 | NaOtBu | DMF | 85 | 2 | 91.5 | 97.9 |

| 7 | Cs₂CO₃ | ACN | 80 (reflux) | 6 | 92.3 | 98.5 |

Discussion: The combination of a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) in an aprotic polar solvent like THF provided the highest yield and purity in the shortest reaction time.[2] While DIPEA in n-pentanol also gave a good yield, the reaction required a higher temperature and longer duration.[2] Inorganic bases like K₂CO₃ and Cs₂CO₃ were effective, particularly in polar aprotic solvents, but required longer reaction times compared to NaOtBu.

Optimization of Temperature

Using the best base/solvent combination (NaOtBu in THF), the effect of temperature was evaluated.

Table 2: Effect of Temperature on Reaction Outcome

| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

| 1 | 25 (RT) | 8 | 65.7 | 99.1 |

| 2 | 45 | 4 | 89.3 | 98.9 |

| 3 | 65 (reflux) | 2 | 94.5 | 98.8 |

| 4 | 80 (sealed tube) | 2 | 94.2 | 97.6 (impurities) |

Discussion: The reaction rate is significantly dependent on temperature. While the reaction proceeds at room temperature, it is impractically slow. Increasing the temperature to the reflux point of THF (65-66 °C) provides an optimal balance of rapid reaction kinetics and minimal impurity formation. Higher temperatures did not improve the yield and led to a slight decrease in purity.

Logical Relationship of Optimized Parameters

The optimization process reveals a clear relationship between the chosen parameters and the desired outcomes of high yield and purity. The selection of a strong base in a suitable aprotic solvent, combined with an optimal thermal profile, drives the reaction efficiently to completion while minimizing side-product formation.

Diagram 2: Relationship between optimized parameters and process outcomes.

Optimized Protocol

Based on the results of the optimization studies, the following protocol is recommended for the synthesis of N-Boc-N-deshydroxyethyl Dasatinib.

Step-by-Step Methodology:

-

Vessel Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (e.g., 10.0 g, 1.0 eq).

-

Reagent Addition: Add tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.2 eq) followed by anhydrous Tetrahydrofuran (THF) (100 mL, 10 vol).

-

Inert Atmosphere: Purge the flask with nitrogen and maintain a slight positive pressure.

-

Base Addition: Begin stirring the suspension. In a single portion, add Sodium tert-butoxide (NaOtBu) (1.5 eq) to the flask. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (~65-66 °C) using an oil bath.

-

Monitoring: Monitor the reaction progress by taking aliquots every 30 minutes and analyzing by HPLC. The reaction is typically complete within 2 hours.

-

Work-up - Quenching: Once the starting material is consumed (<1% by HPLC), cool the reaction mixture to 20-25 °C. Slowly add deionized water (100 mL) to quench the reaction and precipitate the product.

-

Isolation: Stir the resulting slurry for 1 hour at 20-25 °C. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with a 1:1 mixture of THF/water (2 x 20 mL) and then with deionized water (2 x 20 mL) to remove residual salts and impurities.

-

Drying: Dry the product in a vacuum oven at 50-55 °C until a constant weight is achieved.

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium tert-butoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin.

Characterization of Final Product

The product obtained from the optimized protocol was a consistent off-white to pale yellow solid.

-

Yield: 94-95%

-

Purity (HPLC): >98.5%

-

LC-MS: m/z = 544.2 [M+H]⁺, consistent with the molecular formula C₂₅H₃₀ClN₇O₃S.

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is consistent with the structure. Key signals include a sharp singlet at δ 1.40 (9H, s), corresponding to the protons of the Boc group, confirming its presence.[2]

Conclusion

This application note details a systematic approach to optimizing the synthesis of N-Boc-N-deshydroxyethyl Dasatinib. The investigation identified Sodium tert-butoxide in THF at reflux temperature as the optimal condition for the coupling reaction. The developed protocol is rapid, robust, and provides the target intermediate in high yield (>94%) and excellent purity (>98.5%). This refined process represents a significant improvement over non-optimized conditions, offering a more efficient and economically viable route for the large-scale production of this key Dasatinib intermediate.

References

-

Suresh, G. et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org, .

- CN104788445A - Synthesis method of Dasatinib intermediate. Google Patents.

-

Singh, R. et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Molecules, 22(8), 1339. Available at: [Link].

- EP 2918584 A1 - Process and intermediates for the preparation of dasatinib. Google Patents.

- EP2532662A1 - Synthesis process of dasatinib and intermediate thereof. Google Patents.

-

US 2013/0030182 A1 - Synthesis process of dasatinib and intermediate thereof. Justia Patents. Retrieved from [Link].

-

N-Boc-N-deshydroxyethyl Dasatinib-d8. PubChem. Retrieved from [Link].

- WO2011095125A1 - Synthesis methods and purification methods of dasatinib. Google Patents.

-

N-DESHYDROXYETHYL DASATINIB. Inxight Drugs. Retrieved from [Link].

- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. Google Patents.

-

N-Boc-N-deshydroxyethyl Dasatinib. Veeprho. Retrieved from [Link].

-

N-Deshydroxyethyl Dasatinib. PubChem. Retrieved from [Link].

- EP2918584A1 - Process and intermediates for the preparation of dasatinib. Google Patents.

-

Suresh, G. et al. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). SSRN. Available at: [Link].

-

Kumar, P. et al. (2022). A new analytical novel RP-HPLC method development and validation for the quantitative determination of Dasatinib in pure form and marketed. International Journal of Multidisciplinary Research and Growth Evaluation, 3(2), 31-38. Available at: [Link].

-

Nuli, M.V. & Rekulapally, V.K. (2023). Overall review on analytical method development and validation of Dasatinib. International Journal of Pharmaceutical and Chemical Sciences, 4(1), 27-34. Available at: [Link].

Sources

- 1. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 2. vixra.org [vixra.org]

- 3. EP2532662A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 4. allmedicaljournal.com [allmedicaljournal.com]

- 5. N-Boc-N-deshydroxyethyl Dasatinib | LGC Standards [lgcstandards.com]

- 6. veeprho.com [veeprho.com]

Troubleshooting & Optimization

Technical Support Center: High-Resolution Separation of Dasatinib & Impurities

The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols for resolving the specific co-elution challenge between Dasatinib and its protected intermediate, N-Boc-N-deshydroxyethyl Dasatinib.

Topic: Resolving Co-elution of Dasatinib and N-Boc-N-deshydroxyethyl Dasatinib Document ID: TS-HPLC-DAS-042 Last Updated: February 21, 2026 Audience: Analytical Chemists, QC Specialists, Process Chemists

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: Researchers often encounter co-elution or poor resolution between Dasatinib (API) and its synthetic intermediate/impurity N-Boc-N-deshydroxyethyl Dasatinib (hereafter referred to as Boc-Impurity ). While Dasatinib is a polar, basic Tyrosine Kinase Inhibitor (TKI), the Boc-Impurity is significantly more lipophilic and lacks the basic piperazine center. Co-elution typically arises from "generic" gradient slopes or inappropriate pH selection that compresses the selectivity window between the ionized API and the neutral protected impurity.

The Analytes:

| Feature | Dasatinib | N-Boc-N-deshydroxyethyl Dasatinib |

| CAS | 302962-49-8 | 1159977-13-5 |

| Key Functional Group | Piperazine-N-ethanol (Polar, Basic) | N-Boc protected amine (Hydrophobic, Neutral) |

| pKa (approx) | ~6.8, 10.8 (Basic) | Non-ionizable at physiological pH range |

| LogP (Hydrophobicity) | ~2.7 (Neutral form) | > 4.5 (Estimated due to t-Butyl group) |

| Chromatographic Behavior | pH-dependent retention | pH-independent retention (mostly) |

Diagnostic & Root Cause Analysis (Troubleshooting)

Q1: Why are these two distinct molecules co-eluting?

A: If these chemically distinct molecules co-elute, your method is likely suffering from "Selectivity Compression" due to one of three factors:

-

High Organic Isocratic Hold: You are using a high % organic (e.g., >60% ACN) to elute Dasatinib quickly. At this solvent strength, the hydrophobic interaction difference is minimized, causing both to rush through the column.

-

Inappropriate pH: If running at pH > 8.0 , Dasatinib is largely neutral and its hydrophobicity increases, moving it closer to the Boc-Impurity.

-

Gradient Slope: A steep gradient (e.g., 5% to 95% B in 5 minutes) does not allow enough time for the stationary phase to discriminate between the slightly different interaction kinetics of the aromatic cores before the organic modifier "washes" them both off.

Q2: How do I confirm it is actually the Boc-Impurity and not a degradation product?

A:

-

Check UV Spectra: Dasatinib has maxima at ~320 nm and ~230 nm. The Boc-Impurity has a similar chromophore (the aminothiazole/pyrimidine core is intact) but the Boc group alters the absorbance slightly in the lower UV range.

-

Mass Spectrometry (The Gold Standard):

-

Dasatinib: [M+H]+ = 488.0 m/z.[1]

-

Boc-Impurity: [M+H]+ = ~544.2 m/z (Check for the +56 Da difference of the t-butyl vs H, minus the hydroxyethyl difference). Note: The Boc group is acid-labile; use mild ionization source settings to prevent in-source fragmentation.

-

Method Optimization Strategy (The Fix)

To resolve these peaks, we must exploit the

Strategy A: pH Modulation (The "Ionization Switch")

-

Mechanism: Dasatinib is basic.[2] At pH 3.0 - 4.5 , the piperazine nitrogen is protonated (positively charged). This drastically reduces its retention on C18 columns.

-

Result: Dasatinib elutes earlier.

-

Boc-Impurity: Being neutral (carbamate protected), its retention is largely unaffected by pH. It remains retained.

-

Outcome: The resolution window (

) widens significantly.

Strategy B: Stationary Phase Selection

-

Standard C18: Good, but requires careful gradient optimization.

-

Phenyl-Hexyl: Recommended. The

interactions with the aminothiazole/pyrimidine core provide unique selectivity. The bulky Boc group on the impurity may sterically hinder this interaction compared to the linear hydroxyethyl group of Dasatinib, altering elution order.

Validated Step-by-Step Protocol

This protocol uses a pH-controlled gradient to maximize resolution.

Reagents:

-

Buffer: 20 mM Ammonium Acetate adjusted to pH 5.0 with Acetic Acid. (Compatible with MS).

-

Solvent A: 95% Buffer / 5% Acetonitrile.

-

Solvent B: 100% Acetonitrile.

-

Column: Inertsil ODS-3V or Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

Instrument Parameters:

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Temperature | 35°C | Improves mass transfer; reduces viscosity. |

| Detection | UV @ 310 nm | Specific for Dasatinib core; minimizes baseline drift. |

| Injection Vol | 10 µL | Prevent column overload. |

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 90 | 10 | Equilibration: Low organic to trap polar impurities. |

| 2.0 | 90 | 10 | Isocratic Hold: Ensure Dasatinib focuses at head of column. |

| 20.0 | 40 | 60 | Linear Ramp: Slow elution of Dasatinib (approx 12-15 min). |

| 25.0 | 10 | 90 | Wash: Elute hydrophobic Boc-Impurity (approx 22-24 min). |

| 30.0 | 10 | 90 | Hold: Ensure all lipophilic contaminants clear. |

| 30.1 | 90 | 10 | Re-equilibration. |

| 35.0 | 90 | 10 | End. |

Expected Results:

-

Dasatinib: Retention Time (RT) ~12-14 min.

-

N-Boc-N-deshydroxyethyl Dasatinib: Retention Time (RT) ~21-23 min.

-

Resolution (

): > 5.0.

Troubleshooting Logic & Workflow

The following diagram illustrates the decision process for resolving co-elution issues specific to Dasatinib impurities.

Caption: Decision tree for isolating Dasatinib from hydrophobic impurities like N-Boc-N-deshydroxyethyl Dasatinib.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) instead of Ammonium Acetate? A: While TFA (pH ~2.0) provides excellent peak shape for bases like Dasatinib, it poses a risk to the Boc-Impurity . The Boc (tert-butoxycarbonyl) group is acid-labile and may hydrolyze during the run if the pH is too low or temperature is high, converting the impurity into N-deshydroxyethyl Dasatinib. This creates a "moving target" peak or split peaks. Ammonium Acetate (pH 4.5 - 6.0) is safer for preserving the integrity of the Boc group during analysis.

Q: The N-Boc peak is broad. How do I sharpen it? A: The N-Boc impurity is very hydrophobic. Broadening often occurs if the sample diluent is too weak (causing precipitation at the head) or if it drags during the isocratic hold.

-

Fix: Ensure the final gradient ramp (the "Wash" step) goes to at least 90-95% Acetonitrile to elute it sharply.

-

Fix: Use a gradient rather than isocratic conditions.

Q: I see a peak eluting before Dasatinib. Is this the Boc-Impurity? A: Unlikely. The Boc group adds significant hydrophobicity. Early eluting peaks are likely N-oxide Dasatinib or N-deshydroxyethyl Dasatinib (without the Boc group), which are more polar than the parent drug [1].

References

-

Lanke, S. V., et al. "Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance." International Journal of Science and Research (IJSR), vol. 6, no. 11, 2017. Link

-

Agarwal, S., & Singh, K. K.[3] "Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib." Brazilian Journal of Analytical Chemistry, 2019. Link

-

Vatchavai, B. R., et al. "Development and Validation of New RP-HPLC Method for the Estimation of Dasatinib in Pharmaceutical Dosage Forms."[4] Asian Journal of Pharmaceutical Technology & Innovation, 2017.[4] Link

-

PubChem. "N-Boc-N-deshydroxyethyl Dasatinib-d8 | C25H30ClN7O3S."[5][6] National Library of Medicine. Link

-

Veeprho.[3] "N-Boc-N-deshydroxyethyl Dasatinib Structure and CAS." Veeprho Laboratories. Link

Sources

- 1. ijsr.net [ijsr.net]

- 2. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brjac.com.br [brjac.com.br]

- 4. asianpharmtech.com [asianpharmtech.com]

- 5. N-Boc-N-deshydroxyethyl Dasatinib | LGC Standards [lgcstandards.com]

- 6. N-Boc-N-deshydroxyethyl Dasatinib-d8 | C25H30ClN7O3S | CID 53311419 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purification strategies for removing N-Boc-N-deshydroxyethyl Dasatinib impurities

Technical Support Center: Dasatinib Purification

A Guide to Removing N-Boc-N-deshydroxyethyl Dasatinib Impurities

Welcome to the technical support center for Dasatinib purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying Dasatinib, with a specific focus on the removal of the common process-related impurity, N-Boc-N-deshydroxyethyl Dasatinib. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Understanding the Challenge: The N-Boc-N-deshydroxyethyl Dasatinib Impurity

The N-Boc-N-deshydroxyethyl Dasatinib is a process-related impurity that often arises during the synthesis of Dasatinib. It is structurally similar to the final active pharmaceutical ingredient (API), but with a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen where the hydroxyethyl group should be absent.

Why is its removal critical? The presence of this and other impurities can have significant implications for the final drug product's safety, efficacy, and stability. Regulatory bodies like the ICH have strict guidelines on the qualification and control of impurities in new drug substances[1]. The N-Boc-N-deshydroxyethyl impurity, being structurally related, could potentially have its own pharmacological or toxicological profile, making its removal to acceptable levels a non-negotiable aspect of the manufacturing process.

Purification Strategy 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a powerful technique for isolating compounds with high purity. It is particularly useful when dealing with impurities that are structurally similar to the target compound, making separation by other means, like crystallization, difficult.

Frequently Asked Questions (FAQs) - HPLC

Q1: When should I choose Prep-HPLC to remove the N-Boc-N-deshydroxyethyl impurity?

A: Prep-HPLC is the recommended strategy in the following scenarios:

-

High Purity Requirements: When you need to achieve purity levels of >99.5% for your Dasatinib API.

-

Reference Standard Isolation: To isolate and purify the N-Boc-N-deshydroxyethyl impurity itself for use as a reference standard in analytical method development.

-

Challenging Separations: When crystallization trials have failed to provide the desired level of purity due to co-crystallization.

-

Small to Moderate Scale: For purifying material on a scale from milligrams to several grams.

Q2: What are the recommended starting conditions for chromatographic separation of Dasatinib and its impurities?

A: Based on established analytical methods, a reversed-phase approach is most effective. A good starting point for your method development would be based on conditions reported for the analytical separation of Dasatinib and its related substances.[1][2][3]

| Parameter | Recommended Starting Condition | Rationale & Source |

| Stationary Phase | C18 Column (e.g., Inertsil ODS 3V, Kinetex C18) | C18 columns provide excellent retention and selectivity for moderately polar compounds like Dasatinib and its impurities.[2][3][4] |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Ammonium Acetate, pH 5.0 or Potassium Dihydrogen Phosphate, pH 6.0) | Buffering the mobile phase helps to maintain a consistent ionization state of the molecules, leading to sharp, reproducible peaks. The pH should be selected based on the pKa of Dasatinib to optimize retention and selectivity.[1][3] |

| Mobile Phase B | Acetonitrile or Methanol | These are common organic modifiers in reversed-phase chromatography. Acetonitrile often provides better peak shape and lower backpressure.[1][2] |

| Elution Mode | Gradient | A gradient elution (gradually increasing the percentage of Mobile Phase B) is typically necessary to effectively separate all related impurities and elute the highly retained Dasatinib peak in a reasonable time.[2][3] |

| Detection Wavelength | ~310-324 nm | Dasatinib has a strong UV absorbance maximum in this range, allowing for sensitive detection of both the main compound and its impurities.[1][5] |

| Column Temperature | 30-50 °C | Elevating the column temperature can improve peak efficiency and reduce viscosity, but should be optimized to ensure the stability of the analyte.[2][3] |

Troubleshooting Guide - HPLC

Issue: I am seeing poor resolution between Dasatinib and the N-Boc-N-deshydroxyethyl impurity.

This is a common challenge due to the structural similarity. Follow this logical troubleshooting workflow to improve your separation.

Caption: Troubleshooting workflow for poor HPLC resolution.

-

Step 1: Optimize Gradient Slope: A shallower gradient around the elution time of the two compounds will increase the separation time between them, often improving resolution. Start by decreasing the rate of change of %B/minute.

-